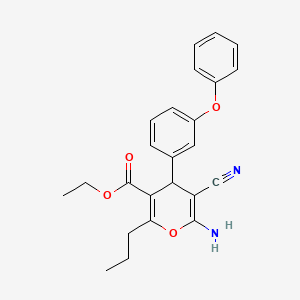![molecular formula C25H28N2O2 B5135979 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol](/img/structure/B5135979.png)
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is a complex organic compound that features a phenolic structure with tert-butyl groups at the 2 and 6 positions, and a benzimidazole moiety substituted with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.
Attachment of Phenolic Group: The phenolic group with tert-butyl substitutions can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol involves its interaction with molecular targets through its phenolic and benzimidazole moieties. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used in the production of rubber and plastics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Utilized in organic electronics and photovoltaics.
Uniqueness
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is unique due to its combination of a phenolic antioxidant with a bioactive benzimidazole core and a furan ring, providing a versatile scaffold for various applications in chemistry, biology, and materials science.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-24(2,3)17-14-16(15-18(22(17)28)25(4,5)6)27-20-11-8-7-10-19(20)26-23(27)21-12-9-13-29-21/h7-15,28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMOMDKYSYVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5135904.png)

![Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate](/img/structure/B5135918.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5135919.png)
![3-hydroxy-10-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B5135923.png)
![1-(2,6-difluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135930.png)
![1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5135956.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-{3-[3-(methoxymethyl)-1-pyrrolidinyl]-3-oxopropyl}-1,3,4-oxadiazole](/img/structure/B5135959.png)
![3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5135965.png)
![2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride](/img/structure/B5135971.png)
![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5135986.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5135993.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B5136006.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5136008.png)
